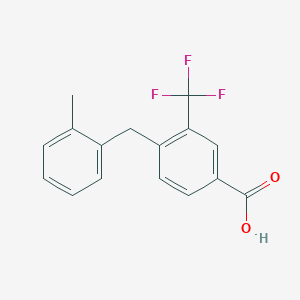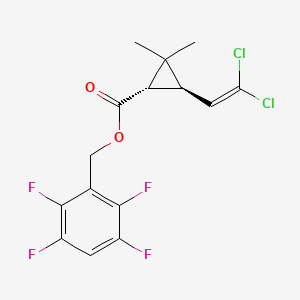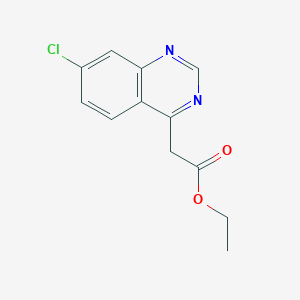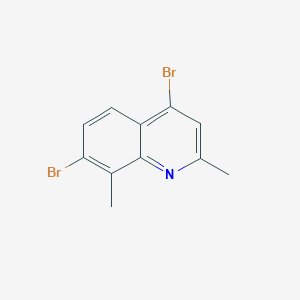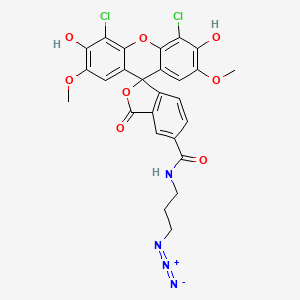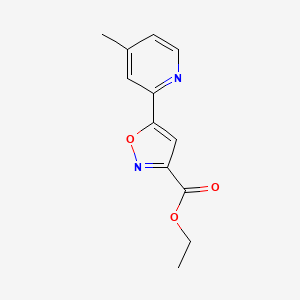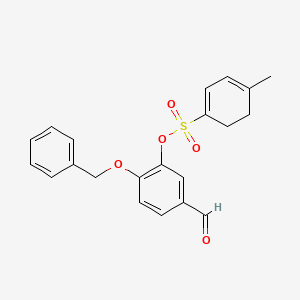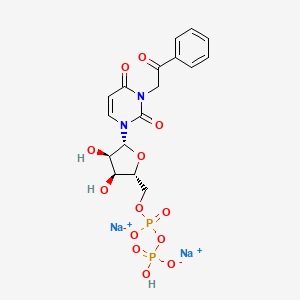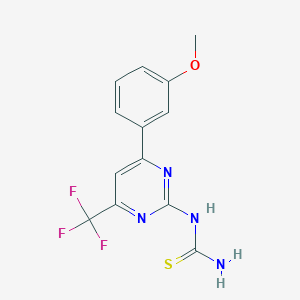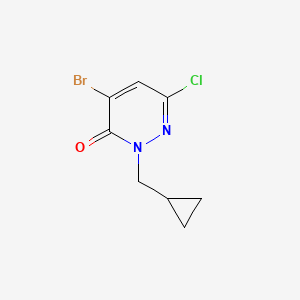
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with bromine, chlorine, and a cyclopropylmethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms into the pyridazine ring. This can be achieved using reagents such as bromine and chlorine gas or their respective halogenating agents.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through alkylation reactions using cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: Similar structure but lacks the cyclopropylmethyl group.
4-Bromo-6-chloro-2-(ethylmethyl)pyridazin-3(2H)-one: Similar structure with an ethylmethyl group instead of a cyclopropylmethyl group.
Uniqueness
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature may influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C8H8BrClN2O |
|---|---|
Poids moléculaire |
263.52 g/mol |
Nom IUPAC |
4-bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C8H8BrClN2O/c9-6-3-7(10)11-12(8(6)13)4-5-1-2-5/h3,5H,1-2,4H2 |
Clé InChI |
YPNKOFRNQHKUSH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C(=O)C(=CC(=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol](/img/structure/B13720351.png)

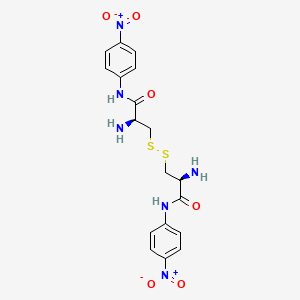
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
